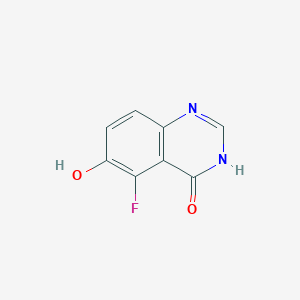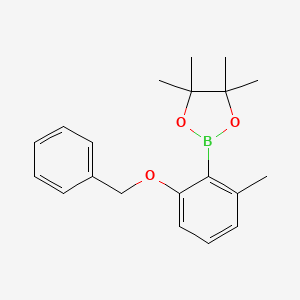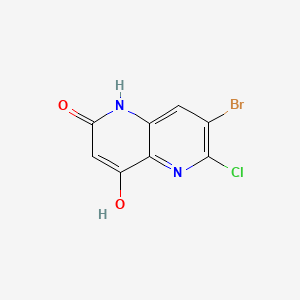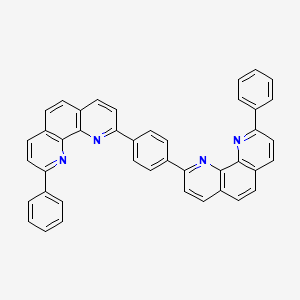![molecular formula C5H12Br2N2 B13936575 2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
2,6-Diazaspiro[3.3]heptane dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro connection between two nitrogen atoms and a three-membered ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) typically involves the reaction of azabicyclo[1.1.0]butyl intermediates. One common method includes the use of flow technology-assisted two-step protocols, which provide a robust and mild approach to synthesizing this compound . The reaction conditions are designed to ensure the stability and tolerance of the compound towards various functionalization protocols.
Industrial Production Methods
Industrial production methods for 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) are not extensively documented. the use of scalable and concise synthetic routes, such as those involving palladium-catalyzed aryl amination reactions, is likely to be employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in the formation of N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes through aryl amination reactions.
Reduction Reactions: Mild reduction to form C3-aminoalkylazetidinol motifs, which are found in certain anti-cancer drugs.
Common Reagents and Conditions
Palladium Catalysts: Used in aryl amination reactions to form various derivatives of the compound.
Flow Chemistry: Employed for the synthesis of the compound from azabicyclo[1.1.0]butyl intermediates.
Major Products
The major products formed from these reactions include N-Boc-N’-aryl-2,6-diazaspiro[3.3]heptanes and C3-aminoalkylazetidinol motifs .
Applications De Recherche Scientifique
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) involves its interaction with molecular targets through its spirocyclic structure. This unique structure allows it to act as a bioisostere for piperazine, engaging in binding events that enhance drug-likeness and target selectivity . The pathways involved include the formation of stable complexes with target molecules, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-2,6-Diazaspiro[3.3]heptane: A potential bioisostere for piperazine with similar structural features.
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate: Another compound with a spirocyclic structure used in various chemical applications.
Uniqueness
2,6-Diazaspiro[3.3]heptane, (hydrobromide) (1:2) is unique due to its specific spirocyclic structure, which provides high molecular rigidity and predictable vectorization. This makes it a valuable compound in drug design and organic synthesis, offering advantages in terms of stability and functionalization .
Propriétés
Formule moléculaire |
C5H12Br2N2 |
|---|---|
Poids moléculaire |
259.97 g/mol |
Nom IUPAC |
2,6-diazaspiro[3.3]heptane;dihydrobromide |
InChI |
InChI=1S/C5H10N2.2BrH/c1-5(2-6-1)3-7-4-5;;/h6-7H,1-4H2;2*1H |
Clé InChI |
RZDPKXQXMBHRGZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)CNC2.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


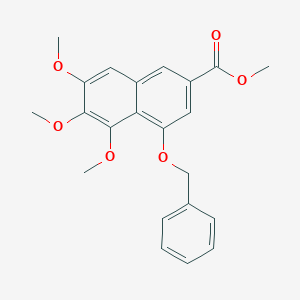
![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
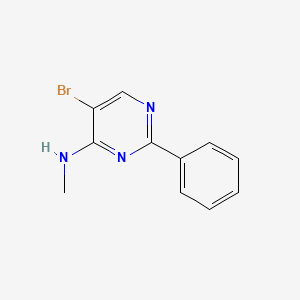
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)

![8-Benzyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13936522.png)
![2-Bromo-N-[2-(4-methoxy-phenyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13936531.png)
